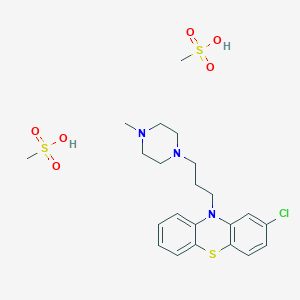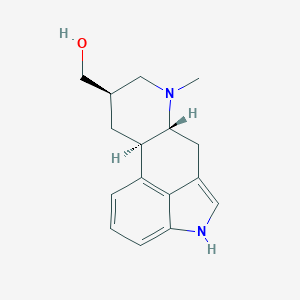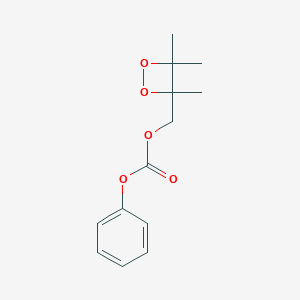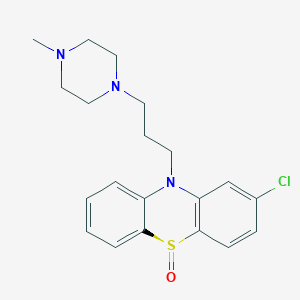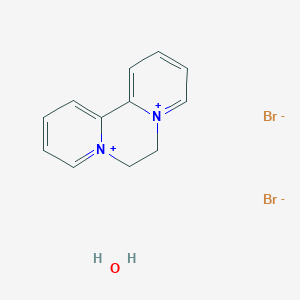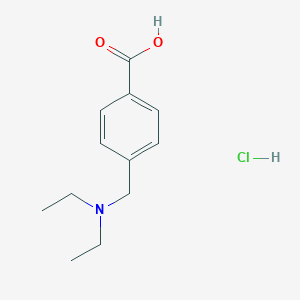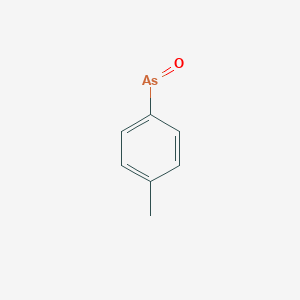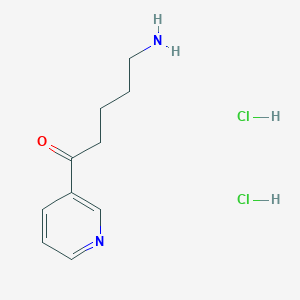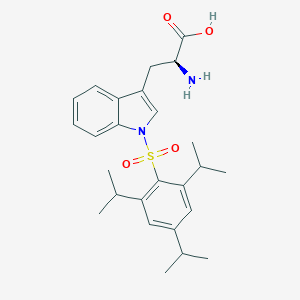
N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan, also known as TP-TRP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TP-TRP is a tryptophan derivative that has a sulfonamide group attached to the phenyl ring. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan inhibits the enzyme tryptophan hydroxylase by binding to the active site of the enzyme. This binding prevents the conversion of tryptophan to 5-hydroxytryptophan, which is the first step in the biosynthesis of serotonin. The inhibition of this enzyme leads to a decrease in serotonin levels, which has been linked to various physiological and behavioral effects.
Efectos Bioquímicos Y Fisiológicos
N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan has been shown to have various biochemical and physiological effects in animal models. Studies have shown that N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan can decrease serotonin levels in the brain, which has been linked to decreased anxiety and depression-like behaviors. N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan has also been shown to have anti-inflammatory effects, which could have potential applications in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan has several advantages for use in lab experiments. It is a potent and selective inhibitor of tryptophan hydroxylase, which makes it an ideal tool for studying the biosynthesis of serotonin. N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan is also stable and easy to handle, which makes it suitable for use in various experimental setups. However, N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan has some limitations, such as its poor solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan. One potential application is in the treatment of inflammatory diseases, where N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan's anti-inflammatory effects could be harnessed. Another potential application is in the study of the role of serotonin in various physiological and behavioral processes. Additionally, the synthesis of N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan analogs could lead to compounds with improved pharmacological properties.
Conclusion:
In conclusion, N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan is a compound that has shown significant potential in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, and future directions for research make it an ideal tool for studying the biosynthesis of serotonin and its role in various physiological and behavioral processes. Further research on N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan and its analogs could lead to the development of new treatments for various diseases and disorders.
Métodos De Síntesis
The synthesis of N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan involves the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with tryptophan in the presence of a base. This reaction produces N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan as a white crystalline solid with a high yield. The purity of the compound can be increased by recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of the enzyme tryptophan hydroxylase, which is involved in the biosynthesis of serotonin. This inhibition leads to a decrease in serotonin levels, which has been linked to various physiological and behavioral effects.
Propiedades
Número CAS |
108325-64-0 |
|---|---|
Nombre del producto |
N-(2,4,6-Triisopropylphenylsulfonyl)tryptophan |
Fórmula molecular |
C26H34N2O4S |
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylindol-3-yl]propanoic acid |
InChI |
InChI=1S/C26H34N2O4S/c1-15(2)18-11-21(16(3)4)25(22(12-18)17(5)6)33(31,32)28-14-19(13-23(27)26(29)30)20-9-7-8-10-24(20)28/h7-12,14-17,23H,13,27H2,1-6H3,(H,29,30)/t23-/m0/s1 |
Clave InChI |
FNZFHZLTGGOMNK-QHCPKHFHSA-N |
SMILES isomérico |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)C[C@@H](C(=O)O)N)C(C)C |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)CC(C(=O)O)N)C(C)C |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)CC(C(=O)O)N)C(C)C |
Sinónimos |
N(in)-TIPPST N-(2,4,6-triisopropylphenylsulfonyl)tryptophan |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



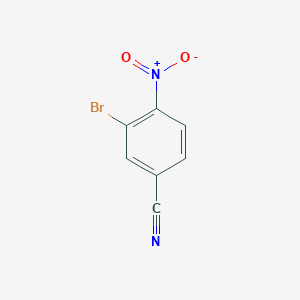
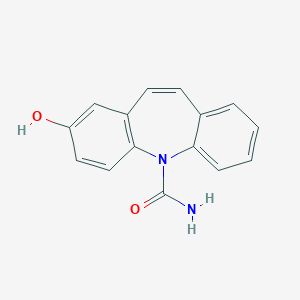
![[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B22023.png)
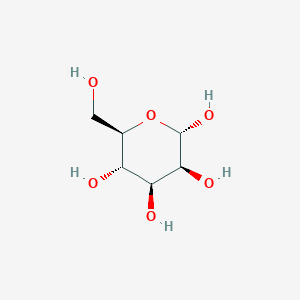
![N-[3-[4-[(2E)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]tetradecanamide](/img/structure/B22035.png)
